molecular formula C8H6BrClO3 B14779398 3-Bromo-2-chloro-5-methoxybenzoic acid

3-Bromo-2-chloro-5-methoxybenzoic acid

Cat. No.: B14779398
M. Wt: 265.49 g/mol
InChI Key: YZYUPAAUAIKLDF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination and chlorination of 5-methoxybenzoic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while esterification can produce methyl or ethyl esters of the compound.

Scientific Research Applications

3-Bromo-2-chloro-5-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s solubility and bioavailability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 3-Bromo-2-methoxybenzoic acid
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Comparison

3-Bromo-2-chloro-5-methoxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the benzene ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s electrophilic properties, making it more reactive in substitution reactions .

Properties

Molecular Formula

C8H6BrClO3

Molecular Weight

265.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-methoxybenzoic acid

InChI

InChI=1S/C8H6BrClO3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)

InChI Key

YZYUPAAUAIKLDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)C(=O)O

Origin of Product

United States

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